

cell line-specific responses to CCC-0975 treatment

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Compound of Interest

Compound Name: CCC-0975

Cat. No.: B15609303

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Technical Support Center: CCC-0975

Welcome to the technical support center for **CCC-0975**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **CCC-0975** in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on cell line-specific responses to **CCC-0975** and related compounds.

I. Overview of CCC-0975

CCC-0975 is a disubstituted sulfonamide that has been identified as an inhibitor of Hepatitis B Virus (HBV) covalently closed circular DNA (cccDNA) formation. Its primary mechanism of action involves interfering with the conversion of relaxed circular DNA (rcDNA) to cccDNA, a critical step in the establishment and persistence of HBV infection. While the primary focus of research on **CCC-0975** has been its anti-HBV activity, as a member of the sulfonamide class of compounds, it may exhibit broader effects on different cell types. This guide aims to provide a comprehensive resource for investigating these effects.

II. Cell Line-Specific Responses to CCC-0975 and Related Sulfonamides

Quantitative data on the cytotoxic and apoptotic effects of **CCC-0975** and structurally related disubstituted sulfonamides are summarized below. It is important to note that while data for

CCC-0975 is available for HBV-producing hepatoma cell lines, the data for other cancer cell lines are derived from studies on other sulfonamide derivatives and should be considered as a reference for potential activity.

Table 1: Cytotoxicity of CCC-0975 and Related Sulfonamides in Various Cell Lines

Compound Class	Cell Line	Cell Type	Assay	Endpoint	Value (μM)
CCC-0975	HepDE19	Human Hepatoma (HBV+)	Cell Viability	CC50	>100[1]
Disubstituted Sulfonamide	HepDES19	Human Hepatoma (HBV+)	HBeAg Production	EC50	10[1]
Sulfonamide Derivative	A549	Human Lung Carcinoma	Cytotoxicity	IC50	2.20[2]
Sulfonamide Derivative	MCF-7	Human Breast Adenocarcinoma	Cytotoxicity	IC50	0.09 - 128
Sulfonamide Derivative	PC-3	Human Prostate Adenocarcinoma	Cytotoxicity	IC50	N/A
Sulfonamide Derivative	HepG2	Human Hepatoma	Cytotoxicity	IC50	3.33
Sulfonamide Derivative	HCT-116	Human Colon Carcinoma	Cytotoxicity	IC50	3.53
Sulfonamide Derivative	HeLa	Human Cervical Carcinoma	Cytotoxicity	IC50	< 360[3]
Sulfonamide Derivative	MDA-MB-468	Human Breast Adenocarcinoma	Cytotoxicity	IC50	< 30[3]
Sulfonamide Derivative	K562	Human Chronic	Cytotoxicity	IC50	N/A

Myelogenous Leukemia					
Sulfonamide Derivative	Jurkat	Human T-cell Leukemia	Cytotoxicity	IC50	N/A
Sulfonamide Derivative	MM.1S	Human Multiple Myeloma	Cytotoxicity	IC50	N/A

Disclaimer: The IC50 values for cell lines other than HepDE19 and HepDES19 are for various disubstituted sulfonamide derivatives and not specifically for **CCC-0975**. These values should be used as a general guide for designing experiments.

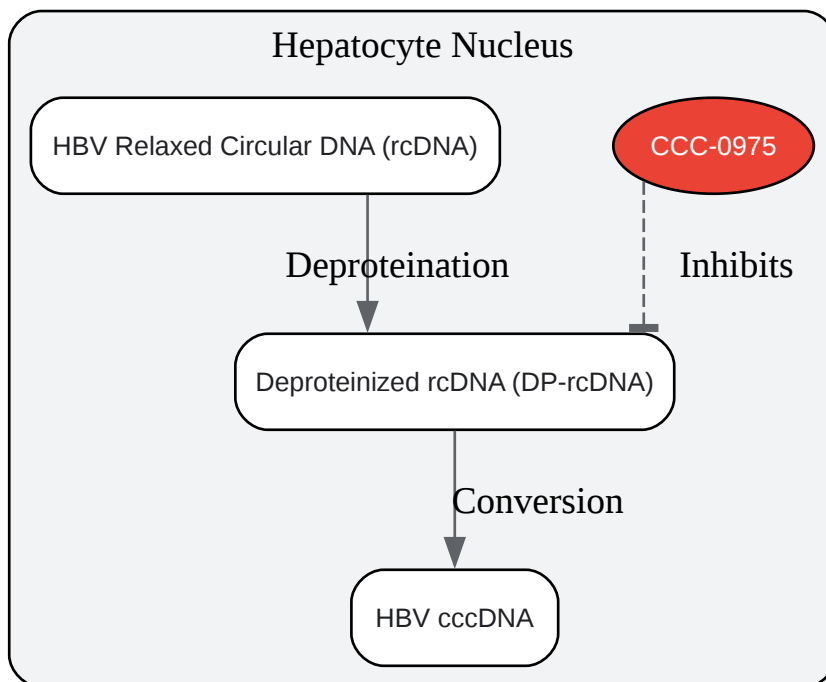
Table 2: Apoptotic Effects of Sulfonamide Derivatives in Cancer Cell Lines

Compound Class	Cell Line	Effect	Observation
Sulfonamide Derivative	HCT-116	Cell Cycle Arrest & Apoptosis	Arrest in G2/M phase; increase in early and late apoptosis.[2]
Sulfonamide Derivative	HepG-2	Cell Cycle Arrest & Apoptosis	Arrest in G2/M and Pre-G1 phases; significant enhancement of apoptosis.[4]
Sulfonamide Derivative	MCF-7	Mitochondrial-associated Apoptosis	Induction of mitochondrial dysfunction and activation of apoptosis signaling.[5]
Sulfonamide Derivative	MDA-MB-231	Mitochondrial-associated Apoptosis	Induction of mitochondrial dysfunction and activation of apoptosis signaling.[5]
Sulfonamide Derivative	K562	Apoptosis Induction	Increase in Annexin V-positive cells.[6]
Sulfonamide Derivative	Jurkat	Apoptosis Induction	Increase in Annexin V-positive cells.[6]
Sulfonamide Derivative	MM.1S	Apoptosis Induction	Increase in Annexin V-positive cells.[6]

Disclaimer: The apoptotic effects listed are for various disubstituted sulfonamide derivatives and not specifically for **CCC-0975**. These findings suggest potential mechanisms that could be investigated for **CCC-0975**.

III. Signaling Pathways and Experimental Workflows

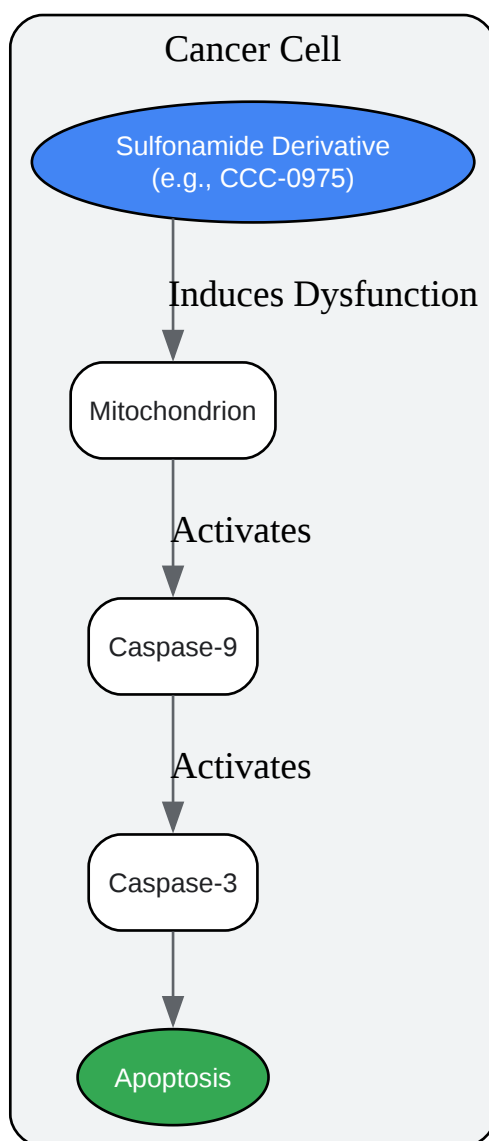
Diagram 1: Established Mechanism of CCC-0975 in HBV-Infected Cells



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Caption: Mechanism of **CCC-0975** in inhibiting HBV cccDNA formation.

Diagram 2: Plausible Apoptosis Induction by Sulfonamides in Cancer Cells



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